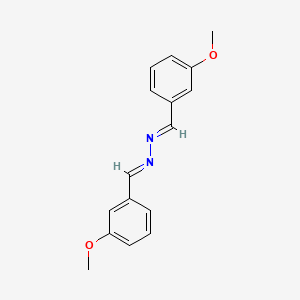
DMeOB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, is a compound with the molecular formula C16H16N2O2 and a molar mass of 268.316 g/mol . It is primarily used in scientific research as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has significant implications in the study of neurological diseases due to its ability to modulate glutamate receptors .
Méthodes De Préparation
The synthesis of DMeOB involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under specific conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-methoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Recrystallize the product from ethanol to obtain pure this compound.
Analyse Des Réactions Chimiques
DMeOB undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldazines .
Applications De Recherche Scientifique
DMeOB has a wide range of scientific research applications, including:
Mécanisme D'action
DMeOB exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This modulation occurs through the binding of this compound to a specific site on the receptor, which alters the receptor’s conformation and reduces its activity . The molecular targets involved in this mechanism include the mGluR5 receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
DMeOB can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: A precursor in the synthesis of this compound, used in various organic reactions.
Dimethoxybenzene: Shares structural similarities with this compound but lacks the hydrazone functionality.
Benzaldazine: Similar in structure but without the methoxy groups.
The uniqueness of this compound lies in its dual methoxy groups and its specific activity as a negative allosteric modulator of mGluR5, which distinguishes it from other related compounds .
Propriétés
Numéro CAS |
40252-74-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
Clé InChI |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
SMILES canonique |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Pictogrammes |
Corrosive; Environmental Hazard |
Synonymes |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















